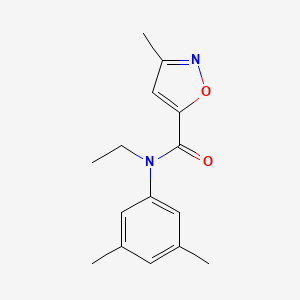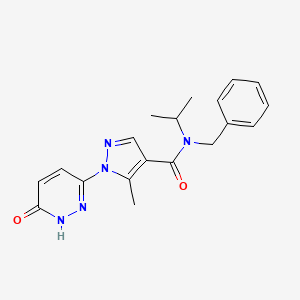![molecular formula C17H26N4O2 B7547816 N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B7547816.png)
N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide, also known as MK-677, is a selective agonist of the growth hormone secretagogue receptor (GHSR) that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in humans. MK-677 has been shown to have potential therapeutic applications in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis.
Mecanismo De Acción
N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide stimulates the secretion of GH and IGF-1 by binding to the GHSR, a G protein-coupled receptor located in the hypothalamus. Activation of the GHSR leads to the release of GH from the pituitary gland and the stimulation of IGF-1 production in the liver. GH and IGF-1 have anabolic effects on skeletal muscle and bone, leading to increased lean body mass and bone density.
Biochemical and Physiological Effects:
This compound has been shown to increase GH and IGF-1 levels in humans. This leads to an increase in lean body mass, bone density, and muscle strength. This compound has also been shown to reduce fat mass and improve lipid metabolism. In addition, this compound has been shown to improve sleep quality and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide has several advantages for lab experiments. It is orally active and has a long half-life, which makes it easy to administer and study. It also has a well-established mechanism of action and has been extensively studied in humans. However, this compound has some limitations for lab experiments. It is expensive and may not be readily available in some labs. In addition, it may have off-target effects that need to be considered when interpreting results.
Direcciones Futuras
There are several future directions for research on N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide. One area of interest is its potential therapeutic applications in the treatment of muscle wasting and cachexia in cancer patients. Another area of interest is its potential use as a performance-enhancing drug in sports. Further research is also needed to determine the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide is synthesized through a series of chemical reactions, starting with the reaction of 4-bromo-2-methylbenzylamine with 1-(methylcarbamoyl)propan-2-ol to form 4-[(2-methylphenyl)methylamino]-1-(methylcarbamoyl)propan-2-ol. This intermediate is then reacted with piperazine to form this compound.
Aplicaciones Científicas De Investigación
N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide has been extensively studied for its potential therapeutic applications. In a clinical trial involving elderly patients with hip fracture, this compound was shown to increase lean body mass and improve functional status. In another clinical trial involving healthy elderly men, this compound was shown to increase lean body mass and bone density. This compound has also been shown to improve muscle strength and reduce muscle wasting in patients with chronic heart failure.
Propiedades
IUPAC Name |
N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-14-5-3-4-6-15(14)13-21-11-9-20(10-12-21)8-7-16(22)19-17(23)18-2/h3-6H,7-13H2,1-2H3,(H2,18,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJDNTTUUQDWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CCC(=O)NC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7547746.png)

![N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)

![N-(5-methyl-1,2-oxazol-3-yl)-3-(7-oxo-2-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanamide](/img/structure/B7547780.png)
![1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine](/img/structure/B7547781.png)
![3-[(2-Phenylphenyl)sulfonylamino]benzoic acid](/img/structure/B7547798.png)
![N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7547806.png)
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methylsulfonylphenyl)tetrazole](/img/structure/B7547810.png)

![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)

![6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)